molecular formula C8H18Cl2N2 B13089834 6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride

6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride

Cat. No.: B13089834
M. Wt: 213.15 g/mol
InChI Key: OLSPYLJJOKFQFD-UHFFFAOYSA-N
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Description

6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrrolopyridine, characterized by its octahydro structure and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with an appropriate alkylating agent, followed by hydrogenation to achieve the octahydro structure . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation and efficient catalysts is crucial to achieve the desired product in an economically viable manner .

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyloctahydro-1H-pyrrolo[2,3-C]pyridine dihydrochloride
  • 1H-Pyrrolo[3,4-C]pyridine-1,3(2H)-diones
  • (1H-Pyrrolo 3,2-B pyridin-6-yl)methanol

Uniqueness

6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride is unique due to its specific octahydro structure and the presence of a methyl group at the 6th position. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10-5-7-3-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H

InChI Key

OLSPYLJJOKFQFD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCCNC2C1.Cl.Cl

Origin of Product

United States

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